3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide
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Overview
Description
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitro and trifluoromethyl groups, and the final coupling with the phenoxy and carboxamide groups. Common synthetic methods include:
Trifluoromethylation: This step can be performed using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling Reactions: The final coupling of the phenoxy and carboxamide groups can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy moiety .
Scientific Research Applications
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
Agrochemicals: The compound can be utilized in the synthesis of new pesticides or herbicides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions that modulate biological activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the thiophene and carboxamide moieties.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a similar phenoxy group but differs in the overall structure and functional groups.
Uniqueness
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide is unique due to its combination of functional groups and the presence of the thiophene ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-10-12(6-7-14(13)23(25)26)27-15-8-9-28-16(15)17(24)22-11-4-2-1-3-5-11/h1-10H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCLPRNHFESHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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